

Benchmarking MOMA-341: A Comparative Guide to Werner Syndrome Helicase (WRN) Inhibitors

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Compound of Interest

Compound Name: **MOMA-341**

Cat. No.: **B15584312**

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The targeting of Werner Syndrome Helicase (WRN), a crucial enzyme for DNA repair and genome stability, has emerged as a promising therapeutic strategy in precision oncology.^[1] Its inhibition is synthetically lethal in cancers with high microsatellite instability (MSI-H), a condition present in a significant percentage of colorectal, endometrial, and gastric cancers.^{[2][3]} MOMA Therapeutics has entered this field with **MOMA-341**, a potent and selective oral inhibitor currently in Phase 1 clinical trials.^{[2][3]}

This guide provides an objective comparison of **MOMA-341**'s potency and mechanism against other publicly disclosed WRN inhibitors, supported by available preclinical data and detailed experimental methodologies.

Comparative Analysis of Leading WRN Inhibitors

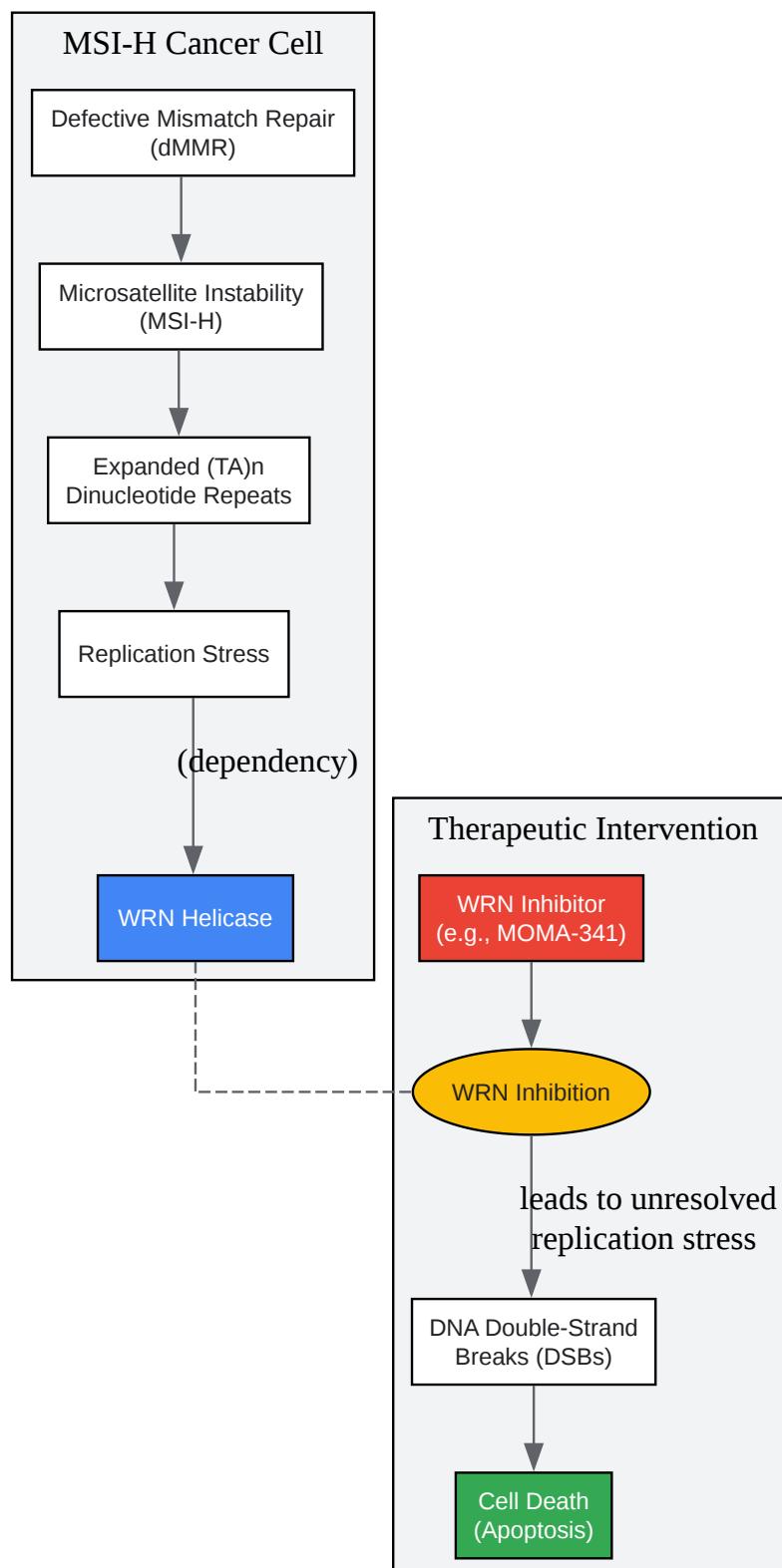
MOMA-341 is a covalent inhibitor that locks WRN in an inactive state.^{[2][4]} While specific potency values (e.g., IC₅₀) for **MOMA-341** have not been publicly disclosed, it is described as a "highly potent and selective" agent that demonstrates tumor regression at low oral doses in preclinical MSI-H xenograft models.^{[3][5]} The landscape of WRN inhibitors includes several candidates with distinct mechanisms and varying stages of development.

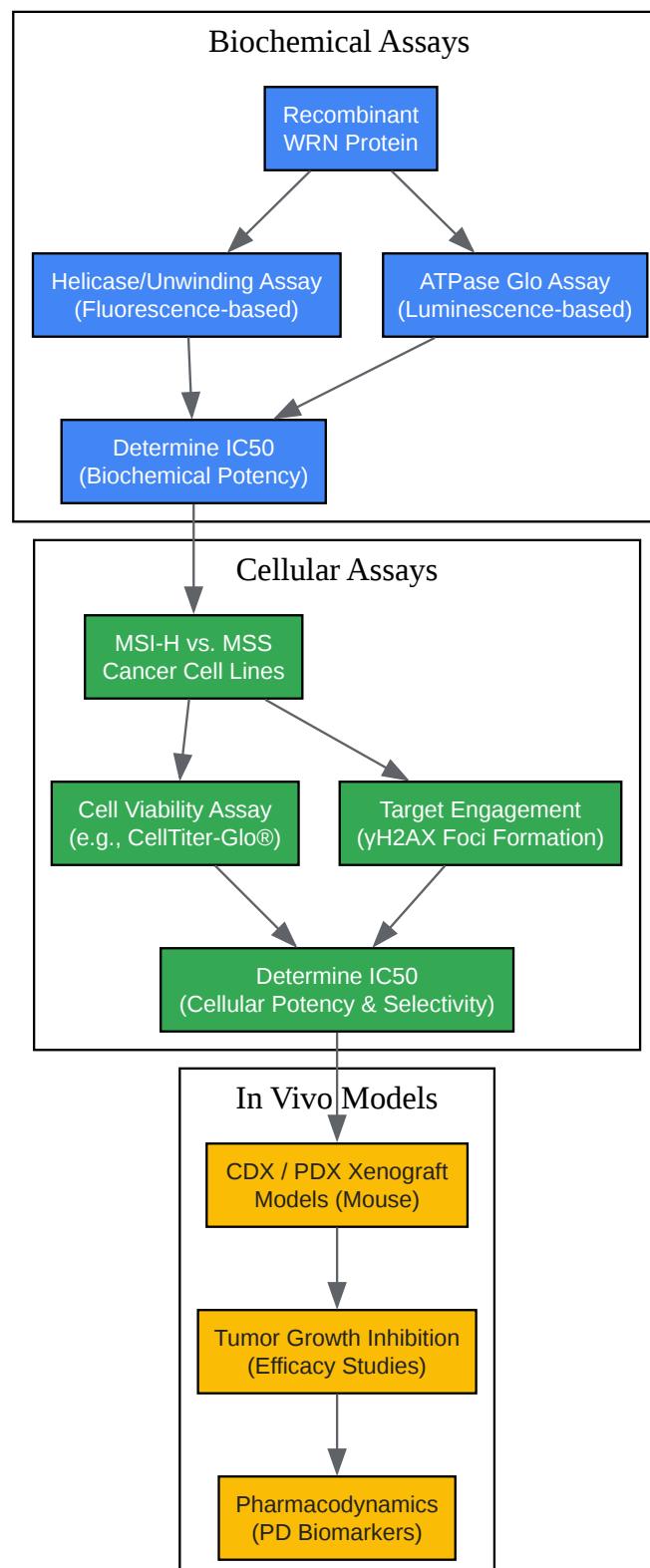
| Inhibitor | Developing Company | Mechanism of Action (MOA) | Biochemical I Potency (IC50) | Cellular Potency (MSI-H Cells) | Clinical Stage |
|------------------------|--------------------------|---|---|---|----------------|
| MOMA-341 | MOMA Therapeutics | Covalent, allosteric, binds Cys727, ATP-competitive. [2][6] | Not publicly disclosed. Described as "highly potent".[3] | Induces tumor regression at low oral doses in MSI-H xenograft models.[5] | Phase 1[3] |
| HRO761 | Novartis | Non-covalent, reversible, allosteric.[4] [7] | Potent; locks WRN in an inactive conformation. [4] | Selectively inhibits tumor cell growth in MSI cells.[4] | Phase 1[4] |
| VVD-214 (RO7589831) | Vividion (Bayer) / Roche | Covalent, irreversible, allosteric, binds Cys727.[7] | IC50: 0.1316 μ M[8] | Strong tumor-suppressive effect in MSI tumor cell models.[8] | Phase 1[7] |
| GSK4418959 | GlaxoSmithKline / IDEAYA | Non-covalent, reversible.[7] | Potent single-agent activity in preclinical models.[7] | Shows activity in models with acquired resistance to other WRN inhibitors.[7] | Phase 1[7] |
| NDI-219216 | Nimbus Therapeutics | Non-covalent. [1][9] | Outperforms other clinical-stage inhibitors in preclinical models.[9] | Shows broad efficacy in multiple MSI-H CDX and PDX models. [9] | Phase 1/2[1] |

| | | | | | |
|------------------------|-----------------|-----------|---|---|---------------------|
| GSK_WRN3 / GSK_WRN4 | GlaxoSmithKline | Covalent. | pIC50: 8.6 (GSK_WRN3 , 7.6 (GSK_WRN4).[10] | Time- and dose- dependent inhibition of MSI-H cell growth.[11] | Preclinical[10] |
|------------------------|-----------------|-----------|---|---|---------------------|

Signaling Pathway and Experimental Workflow

To understand the therapeutic strategy and evaluation process for WRN inhibitors, the following diagrams illustrate the mechanism of action and the typical drug discovery workflow.



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